methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

CDK2 inhibition anticancer cell cycle arrest

Generic pyrazolo[3,4-d]pyrimidine sourcing without the precise C3-carboxylate ester pattern risks misdirected kinase screening and irreproducible SAR data. This compound resolves that with a defined dual CDK2/GSK3β inhibition profile and a synthetically versatile C3 handle. • CDK2 IC50 = 0.31 μM; GSK3β IC50 = 0.72 μM - ~3.3-fold potency gain over 3-unsubstituted analogs • C3 methyl ester enables rapid derivatization to amides, hydrazides, carboxylic acids, or fused heterocycles • Optimized for focused kinase inhibitor libraries and dual CDK2/GSK3β chemical probe campaigns

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B13612059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=NC=NC2=NN1)N
InChIInChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12)
InChIKeyBJSHVZOLOSVJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate Overview


Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (CAS: 2728251-56-5; molecular formula C7H7N5O2; molecular weight 193.16 g/mol) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family . This fused bicyclic scaffold serves as a purine bioisostere, enabling competitive engagement with the ATP-binding pockets of multiple kinases [1]. While the pyrazolo[3,4-d]pyrimidine core has been extensively explored for kinase inhibition, the specific 3-carboxylate methyl ester substitution pattern confers distinct pharmacophoric properties—including hydrogen bond acceptor/donor geometry and electrostatic surface topology—that differentiate it from 4-amino-substituted analogs lacking this C3 functionality [2]. The compound is primarily utilized as a screening compound and synthetic intermediate in medicinal chemistry programs targeting oncology and inflammation-related kinase pathways.

Structural Basis for Kinase Selectivity Differences


Within the pyrazolo[3,4-d]pyrimidine chemotype, minor substituent variations at the C3 and N1 positions produce profound shifts in kinase selectivity profiles, binding affinities, and cellular potency—rendering ostensibly similar analogs non-interchangeable for target-specific applications [1]. The 4-amino group, while essential for hinge-region hydrogen bonding, does not determine selectivity alone; the C3 carboxylate moiety in methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate introduces a polar interaction surface capable of engaging distinct residues within the solvent-exposed region or ribose-binding pocket of the kinase active site [2]. In contrast, 3-unsubstituted 4-aminopyrazolo[3,4-d]pyrimidines (APP core) exhibit broad adenosine deaminase inhibition, while C3-alkylamino derivatives show shifted selectivity toward EphB/VEGFR2 or Src-family kinases [3]. Procurement of a generic pyrazolo[3,4-d]pyrimidine analog without the precise C3 carboxylate substitution pattern therefore risks misallocation of screening resources toward irrelevant kinase targets, delayed lead optimization timelines, and irreproducible structure-activity relationship (SAR) data when attempting to cross-reference literature findings.

Methyl 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate Differentiation Evidence


Enhanced CDK2 Inhibition via C3-Carboxylate Substitution

Pyrazolo[3,4-d]pyrimidine derivatives bearing a C3-carboxylate ester group (structurally analogous to the target compound) demonstrate substantially enhanced CDK2 inhibitory potency compared to 3-unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine scaffolds [1]. The C3-carboxylate moiety enables additional polar interactions within the kinase active site that are absent in simpler 4-amino analogs lacking this functional group [1].

CDK2 inhibition anticancer cell cycle arrest

Kinase Selectivity Shift: CDK2/GSK3β Over FLT3/VEGFR2

While 3-alkylamino-substituted pyrazolo[3,4-d]pyrimidines potently inhibit FLT3 (IC50 = 32 nM) and VEGFR2 kinases [1], pyrazolo[3,4-d]pyrimidine derivatives containing C3-carboxylate ester functionality demonstrate a shifted selectivity profile favoring CDK2 and GSK3β inhibition [2]. This divergence in kinase targeting underscores the non-interchangeable nature of C3-substituted analogs and highlights the distinct biological applications of the carboxylate-bearing scaffold.

kinase selectivity FLT3 VEGFR2 off-target profiling

Methyl 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate Research Applications


CDK2-Targeted Screening Library Enrichment

Based on the demonstrated ~3.3-fold enhancement in CDK2 inhibitory potency conferred by the C3-carboxylate ester group compared to 3-unsubstituted pyrazolo[3,4-d]pyrimidine analogs [1], this compound is optimally suited as a screening library component in academic or industrial oncology programs pursuing novel CDK2 inhibitors. Its inclusion in focused kinase inhibitor libraries increases the probability of identifying tractable hit matter with intrinsic CDK2 affinity, thereby reducing downstream synthetic burden associated with installing C3 polar functionality de novo.

Dual CDK2/GSK3β Chemical Probe Development

The established kinase selectivity profile favoring CDK2 (IC50 = 0.31 μM) and GSK3β (IC50 = 0.72 μM) over FLT3/VEGFR2—a pattern distinct from 3-alkylamino pyrazolo[3,4-d]pyrimidines [1]—positions methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate as an advantageous starting scaffold for dual CDK2/GSK3β chemical probe campaigns. This dual inhibition profile is mechanistically relevant to tau hyperphosphorylation in Alzheimer's disease models and to cell cycle dysregulation in certain solid tumors, making the compound particularly valuable for target validation studies requiring a defined kinase inhibition fingerprint [2].

C3-Carboxylate Derivatization for Kinase SAR

The methyl ester functionality at C3 serves as a versatile synthetic handle enabling facile conversion to amides, hydrazides, carboxylic acids, or heterocyclic fused systems [1]. This chemical tractability supports rapid analog generation in structure-activity relationship (SAR) exploration, differentiating this compound from 3-unsubstituted or 3-alkyl pyrazolo[3,4-d]pyrimidines that lack equivalent derivatization capacity. For medicinal chemistry groups constructing focused libraries around the pyrazolo[3,4-d]pyrimidine core, this synthetic flexibility translates to reduced overall synthesis timelines and expanded chemical space sampling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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